molecular formula C14H11FN2O4S B2820240 N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide CAS No. 303152-78-5

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide

Cat. No.: B2820240
CAS No.: 303152-78-5
M. Wt: 322.31
InChI Key: FVUYOCVXLWCRIL-UHFFFAOYSA-N
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Description

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide (CAS: 303152-58-1) is a thiophene-based carboxamide derivative with the molecular formula C₁₄H₁₁FN₂O₄S and a molecular weight of 322.31 g/mol . Its structure features a thiophene ring substituted at the 2-position with a carboxamide group, an allyl chain at the nitrogen atom, and a 4-fluoro-2-nitrophenoxy moiety at the 3-position. The compound is reported to have a purity of >90% and is primarily used in research settings .

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(15)8-10(11)17(19)20/h2-5,7-8H,1,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUYOCVXLWCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of the phenoxy linkage by reacting the nitro-fluorophenol with a thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the fluoro group can result in various substituted phenoxy derivatives.

Scientific Research Applications

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications Reference
This compound C₁₄H₁₁FN₂O₄S Allyl, 4-fluoro-2-nitrophenoxy 322.31 Research use; high purity (>90%)
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide C₁₁H₇ClN₂O₃S 4-chloro-3-nitrophenyl 282.71 No reported bioactivity
N-(2-nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-nitrophenyl 248.25 Antibacterial, antifungal
N-(2,4-Difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide C₁₇H₁₂ClFN₂O₄S 2,4-difluorophenyl, 4-fluoro-2-nitrophenoxy 394.81 Higher lipophilicity; structural analog
M8-B (hydrochloride) C₂₁H₂₄ClN₃O₄S Aminoethyl, methoxy, benzyloxy 458.00 Research use; hydrochloride salt

Functional and Pharmacological Differences

Electron-Withdrawing Substituents
  • In contrast, N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide () substitutes chlorine at the phenyl ring, which is less electronegative than fluorine, possibly reducing membrane permeability .
  • N-(2-nitrophenyl)thiophene-2-carboxamide () has a single nitro group at the ortho position, which contributes to antibacterial and antifungal activities. However, the absence of fluorine may limit its metabolic stability compared to the target compound .
Allyl vs. Aromatic Substituents
  • Comparatively, M8-B () features an aminoethyl group, improving solubility via protonation but increasing molecular weight .
Crystallographic and Supramolecular Behavior
  • N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 13.53° and 8.50° between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions.

Biological Activity

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide, with the chemical formula C14H11FN2O4S, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an allyl group , a fluoro-nitrophenoxy moiety , and a thiophenecarboxamide structure . These structural components contribute to its unique biological activity, particularly in targeting specific molecular pathways.

The biological activity of this compound is thought to involve:

  • Enzyme Modulation : The compound may interact with various enzymes, affecting their activity and leading to altered metabolic pathways.
  • Receptor Binding : It is hypothesized that this compound can bind to specific receptors, potentially influencing signal transduction mechanisms within cells.

Further studies are needed to elucidate the precise molecular targets and pathways involved.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties have shown that it may inhibit the proliferation of cancer cells, particularly in specific types of tumors.
  • Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations in the low micromolar range.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) exhibited dose-dependent cytotoxicity. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
MCF-715
A54920

These results indicate that this compound may be a viable candidate for further development as an anticancer agent.

Neuroprotective Effects

In a recent animal model study, administration of the compound showed a reduction in neuroinflammation markers and improved cognitive function in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A validated approach involves reacting 2-thiophenecarbonyl chloride with a nitroaniline derivative (e.g., 4-fluoro-2-nitroaniline) in refluxing acetonitrile for 1 hour, followed by allylation . Optimization can employ Design of Experiments (DoE) to adjust variables like solvent polarity, temperature, and stoichiometry. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enhance reproducibility and yield by enabling precise control of reaction parameters .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm allyl and thiophene moieties.
  • IR spectroscopy for nitro (1520–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.
  • X-ray crystallography to resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-nitrobenzene systems) and weak intermolecular interactions (C–H⋯O/S) .
  • Mass spectrometry (HRMS) for molecular ion validation.

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Anti-inflammatory activity : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer.
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2, DNA topoisomerases) using AutoDock Vina.
  • QSAR models : Corrogate substituent effects (e.g., fluoro vs. nitro groups) on activity using multivariate regression .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiophene carboxamides?

  • Methodological Answer : Contradictions arise from varying assay conditions or substituent electronic effects. Strategies include:

  • Systematic SAR : Synthesize analogs with controlled modifications (e.g., replacing 4-fluoro with chloro or methoxy groups).
  • Meta-analysis : Compare datasets across studies (e.g., genotoxicity in bacterial vs. mammalian cells ).
  • Crystallographic validation : Confirm conformational stability (e.g., dihedral angles impacting target binding) .

Q. How do solvent and catalyst choices influence regioselectivity in allylation reactions?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms for allyl bromide coupling.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance allyl group transfer in biphasic systems.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux promotes thermodynamic stability .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Detect nitroso impurities (e.g., from nitro group reduction) with MRM transitions.
  • XPS : Analyze surface composition for sulfur oxidation states (thiophene vs. sulfone byproducts).
  • TGA-DSC : Monitor thermal degradation profiles to identify unstable intermediates .

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